3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea
Overview
Description
The compound “1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea” is a potent, selective, non-transition-state analog inhibitor of γ-secretase and Notch processing .
Synthesis Analysis
The synthesis of similar compounds involves acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a 1,4-benzodiazepine ring system, which is a common feature in many biologically active compounds .Scientific Research Applications
Antimicrobial Properties
A study by Kottapalle and Shinde (2021) synthesized similar compounds in the benzodiazepine family, demonstrating that certain derivatives show significant antimicrobial activity against bacterial and fungal strains. This suggests that related compounds, including 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea, may have potential applications in developing new antimicrobial agents (Kottapalle & Shinde, 2021).
Receptor Antagonism for Tumor Targeting
Akgün et al. (2009) explored the use of radioiodinated 1,4-benzodiazepines, structurally similar to the compound , as selective antagonists for cholecystokinin receptors. These compounds have been characterized for their high affinity and selectivity, making them promising candidates for in vivo tumor targeting (Akgün et al., 2009).
Chemical Synthesis and Structural Studies
Phukan and Baruah (2016) conducted a study on conformational adjustments in urea and thiourea-based assemblies, highlighting the versatility of these compounds in forming varied molecular structures. Such studies are crucial for understanding the potential applications of benzodiazepine derivatives in material science and molecular engineering (Phukan & Baruah, 2016).
Derivatives in Dye Synthesis
Abdullah and Tawfiq (2016) explored the synthesis of new heterocyclic rings and their use in dye synthesis, demonstrating the role of similar benzodiazepine derivatives in the creation of novel azo dyes. Such compounds have potential applications in various industries, including textiles and colorants (Abdullah & Tawfiq, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-naphthalen-1-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-31-23-17-8-7-15-21(23)24(19-11-3-2-4-12-19)29-25(26(31)32)30-27(33)28-22-16-9-13-18-10-5-6-14-20(18)22/h2-17,25H,1H3,(H2,28,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQPWPDJDOCTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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